molecular formula C13H9ClN2O3 B7536886 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide

7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide

Cat. No. B7536886
M. Wt: 276.67 g/mol
InChI Key: OJWUQPKSRFMYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 activity by this compound leads to the activation of downstream signaling pathways, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific signaling pathways that are affected by GSK-3 inhibition. Some of the effects that have been observed in various studies include:
- Increased insulin sensitivity and glucose uptake in skeletal muscle cells
- Reduced amyloid-beta production and tau phosphorylation in Alzheimer's disease models
- Inhibition of cancer cell proliferation and induction of apoptosis
- Promotion of neural stem cell proliferation and differentiation

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is its potency and specificity for GSK-3 inhibition. This compound has been found to be more potent than other GSK-3 inhibitors such as lithium and has a higher selectivity for GSK-3 over other kinases. However, one of the limitations of using this compound is its solubility, which can be a challenge in some experimental settings.

Future Directions

There are numerous future directions for the study of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. Some of the potential areas of research include:
- Further investigation of the specific signaling pathways that are affected by GSK-3 inhibition and their downstream effects
- Development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound
- Exploration of the potential therapeutic applications of this compound in various diseases, including diabetes, Alzheimer's disease, and cancer
- Investigation of the potential side effects and toxicity of this compound in preclinical and clinical settings
In conclusion, this compound is a promising compound that has the potential to be used in various therapeutic applications. Its potency and specificity for GSK-3 inhibition make it an attractive target for further research, and its diverse biochemical and physiological effects make it a versatile tool for studying various signaling pathways. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the reaction of 7-chloro-1,3-benzodioxole-5-carboxylic acid with pyridine-4-amine in the presence of a coupling agent. The reaction takes place under mild conditions in the presence of a base and produces the desired compound in good yield.

Scientific Research Applications

7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various signaling pathways. GSK-3 is involved in the regulation of glucose metabolism, cell proliferation, and differentiation, and its dysregulation has been implicated in various diseases such as diabetes, Alzheimer's disease, and cancer.

properties

IUPAC Name

7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-5-8(6-11-12(10)19-7-18-11)13(17)16-9-1-3-15-4-2-9/h1-6H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUQPKSRFMYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(=O)NC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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